molecular formula C4H3N5O2 B070173 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine CAS No. 163011-56-1

4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine

Cat. No. B070173
M. Wt: 153.1 g/mol
InChI Key: XHCUQOVMSNRPKS-UHFFFAOYSA-N
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Description

  • 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine is a compound of interest due to its unique structure and potential applications. It is part of a class of compounds known as oxadiazoles, which are characterized by a five-membered heterocyclic ring containing both nitrogen and oxygen atoms.

Synthesis Analysis

  • The synthesis of similar oxadiazole compounds often involves the reaction of oxadiazole derivatives with various reagents. For example, the synthesis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine utilized the Paal–Knorr reaction (Obruchnikova & Rakitin, 2023).

Molecular Structure Analysis

  • Oxadiazole derivatives can have intricate molecular structures. For instance, 4-[(4-Nitro-1,2,5-oxadiazol-3-yl)-NNO-azoxyl]-1,2,5-oxadiazol-3-amine was characterized by X-ray diffraction, revealing a complex structure with intramolecular hydrogen bonds (Zelenin, Stevens, & Trudell, 1997).

Chemical Reactions and Properties

  • Oxadiazole compounds participate in various chemical reactions. For example, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine exhibited significant reactivity, including hydrogen bonding and π-interactions, as proven by quantum chemical calculations (Zhu et al., 2021).

Physical Properties Analysis

  • The physical properties of oxadiazole compounds can be quite diverse. For instance, different synthetic methods can lead to compounds with various physical characteristics, such as crystal density or solubility (Guo et al., 2015).

Chemical Properties Analysis

  • The chemical properties of oxadiazoles are influenced by their structure and substituents. For instance, 3,5-disubstituted 1,2,4-oxadiazoles were synthesized with varying substituents, affecting their chemical reactivity and potential applications (Jakopin, Roškar, & Dolenc, 2007).

Scientific Research Applications

  • Energetic Materials Synthesis : This compound has been explored for the construction of coplanar bicyclic backbones in energetic materials. The synthesis of energetic materials involves combining nitrogen-rich heterocycles, like 1,2,4-oxadiazole, to optimize their performance and safety. Such materials exhibit significant detonation performance, comparable to RDX, while maintaining satisfying thermal stabilities and mechanical sensitivities (Cao et al., 2021). Moreover, the synthesis and characterization of multicyclic oxadiazoles as energetic materials have been reported, focusing on their good thermal stability and high density, making them suitable for various applications (Pagoria et al., 2017).

  • Anticancer Activity : Derivatives of 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine have been synthesized and tested for their anticancer activity against various human cancer cell lines, demonstrating promising results (Yakantham et al., 2019).

  • Photo- and Electro-active Materials : Oxadiazole derivatives, including those related to 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine, have been developed as novel photo- and electro-active materials. These compounds have been found to emit strong blue fluorescence and are potential multifunctional materials for photo- and electro-active devices (Mochizuki et al., 2005).

  • Synthetic and Pharmacological Research : This compound and its derivatives have been synthesized and evaluated for various medicinal applications, showcasing their potential as druglike molecules (Aggarwal et al., 2020). Additionally, they have been used in the synthesis of peptidomimetic building blocks (Jakopin et al., 2007).

Future Directions

The future directions in the research of 1,2,4-oxadiazoles, including “4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine”, involve the design of new chemical entities with potential anti-infective activity . The development of new synthetic strategies is also a key area of focus .

properties

IUPAC Name

4-(1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N5O2/c5-3-2(7-11-8-3)4-6-1-10-9-4/h1H,(H2,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCUQOVMSNRPKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NO1)C2=NON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361343
Record name 4-(1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine

CAS RN

163011-56-1
Record name 4-(1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AI Stepanov, DV Dashko, EV Stepanova - Chemistry of Heterocyclic …, 2019 - Springer
The chemical properties of 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan were scrutinized: acylation of the amino group and its oxidation to azo and nitro groups, reactions of …
Number of citations: 3 link.springer.com
L Wang, L Zhai, W She, M Wang, J Zhang… - Frontiers in …, 2022 - frontiersin.org
The structural units of amino-/cyano-substituted furazans and furoxans played significant roles in the synthesis of nitrogen-rich energetic compounds. This account focused on the …
Number of citations: 4 www.frontiersin.org

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